Benzenesulfonamide, monosodium salt

Description

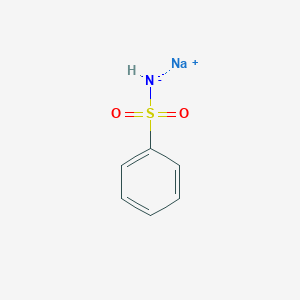

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

18522-93-5 |

|---|---|

Molecular Formula |

C6H7NNaO2S+ |

Molecular Weight |

179.17 g/mol |

IUPAC Name |

sodium;benzenesulfonylazanide |

InChI |

InChI=1S/C6H6NO2S.Na/c7-10(8,9)6-4-2-1-3-5-6;/h1-5H,(H-,7,8,9);/q-1;+1 |

InChI Key |

PTMQOXHDUDYMHB-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)S(=O)(=O)[NH-].[Na+] |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)[NH-].[Na+] |

Other CAS No. |

18522-93-5 |

Related CAS |

98-10-2 (Parent) |

solubility |

26.9 [ug/mL] |

Synonyms |

Benzenesulfonamide sodium salt |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Benzenesulfonamide, Monosodium Salt and Analogues

Diverse Synthetic Routes to the Benzenesulfonamide (B165840) Anion and Substituted Derivatives

The construction of the benzenesulfonamide framework can be achieved through numerous synthetic strategies, ranging from multi-step sequences to functional group interconversions. These methods provide access to a vast chemical space of benzenesulfonamide analogues.

Multi-Step Synthesis Approaches

Coupling Reactions and Functional Group Interconversions

Diazo coupling reactions represent a significant method for the synthesis of azo compounds containing the benzenesulfonamide moiety. These reactions typically involve the electrophilic aromatic substitution of an activated benzene (B151609) derivative by a diazonium salt. The azo products are often colored and have applications as dyes cbijournal.com. The reaction of a 4-sulfobenzenediazonium salt with various cyclic amines, for example, leads to the formation of novel potassium salts of 4-substituted aminoazobenzenesulfonic acids cbijournal.com. These reactions can sometimes be complicated by side reactions, such as C-couplings and decomposition of the diazonium salt, which can lead to lower yields cbijournal.com.

| Reactant 1 | Reactant 2 | Product | Reference |

| 4-Sulfobenzenediazonium chloride | Cyclic Amines | 4-Substituted aminoazo-benzenesulfonic acids | cbijournal.com |

| Benzene diazonium chloride | Activated Benzene Derivatives | Aromatic Azo Compounds | cbijournal.com |

This table summarizes examples of diazo coupling reactions for the synthesis of benzenesulfonamide derivatives.

Ring-Opening Reactions in Derivatization Strategies

The ring-opening of strained heterocycles, such as aziridines, by the sulfonamide anion is a valuable strategy for the synthesis of vicinal diamines and other functionalized molecules. This reaction is generally regioselective and stereospecific. The intramolecular ring-opening of aziridines by a pendant sulfamate (B1201201) tether provides an efficient route to oxathiazinane heterocycles, which can be further functionalized google.com. Graphene-based magnetic nanohybrids have been utilized as heterogeneous catalysts for the ring-opening of N-tosylaziridines with various aromatic amines, affording benzenesulfonamide derivatives in good yields under solvent-free conditions researchgate.net.

| Aziridine (B145994) Derivative | Nucleophile | Catalyst | Product | Reference |

| N-Tosylaziridine | Aromatic Amines | Graphene-based magnetic nanohybrid (CoFe@rGO) | 1,2-Diamine derivatives | researchgate.net |

| Pendant Sulfamate-containing Aziridine | Intramolecular Sulfamate | - | Oxathiazinane heterocycles | google.com |

This table illustrates the utility of aziridine ring-opening reactions in the synthesis of complex benzenesulfonamide analogues.

N-Acylation and Other Sulfonamide Modification Strategies

N-acylation of benzenesulfonamides is a common modification that can significantly alter the biological and chemical properties of the parent compound. This transformation can be achieved using various acylating agents, including carboxylic acid chlorides and anhydrides. Bismuth(III) salts, such as BiCl3 and Bi(OTf)3, have been shown to be efficient catalysts for the N-acylation of sulfonamides under both heterogeneous and solvent-free conditions lookchem.com. Another approach involves the use of N-acylbenzotriazoles in the presence of sodium hydride, which produces N-acylsulfonamides in high yields nih.govthieme-connect.com. The direct acylation of sulfonamides with esters, promoted by titanium(IV) chloride, offers an alternative to classical methods researchgate.net.

| Sulfonamide | Acylating Agent | Catalyst/Promoter | Product | Reference |

| Benzenesulfonamide | Carboxylic acid chlorides/anhydrides | BiCl3 or Bi(OTf)3 | N-Acylsulfonamides | lookchem.com |

| Benzenesulfonamide | N-Acylbenzotriazoles | NaH | N-Acylsulfonamides | nih.govthieme-connect.com |

| Benzenesulfonamide | Ethyl 2-bromo-3-methylbutanoate | TiCl4 | N-Acylsulfonamide | researchgate.net |

This table provides an overview of different N-acylation strategies for the modification of benzenesulfonamides.

Catalytic Innovations in Benzenesulfonamide Synthesis

The development of novel catalytic systems has been instrumental in advancing the synthesis of benzenesulfonamides, offering improved efficiency, selectivity, and sustainability.

Heterogeneous Catalysis

Heterogeneous catalysts offer significant advantages, including ease of separation and recyclability. Fe-exchanged montmorillonite (B579905) K10 has been identified as the first heterogeneous catalyst for the acylation of sulfonamides with carboxylic acid anhydrides nih.gov. This clay-based catalyst facilitates the reaction under mild conditions. Similarly, silica-supported phosphorus pentoxide (P2O5/SiO2) has been employed as an efficient and reusable heterogeneous catalyst for the synthesis of N-sulfonyl imines from sulfonamides and aldehydes under solvent-free conditions organic-chemistry.org. The use of metal hydrogen sulfate (B86663) catalysts for the synthesis of benzenesulfonamide is a potential area of interest, though specific examples are not extensively documented in readily available literature.

| Catalytic System | Reaction Type | Substrates | Products | Reference |

| Fe-exchanged montmorillonite K10 | N-Acylation | Sulfonamides, Carboxylic acid anhydrides | N-Acylsulfonamides | nih.gov |

| P2O5/SiO2 | N-Sulfonyl imine formation | Sulfonamides, Aldehydes | N-Sulfonyl imines | organic-chemistry.org |

This table highlights the application of heterogeneous catalysts in reactions involving sulfonamides.

Graphene-Based Nanohybrids

Graphene-based nanomaterials have emerged as promising platforms for catalysis due to their high surface area and unique electronic properties. Graphene oxide has been functionalized with sulfonamides to create nanoconjugates with potential applications in various fields google.com. In synthetic chemistry, magnetically retrievable graphene-based nanohybrids, such as CoFe@rGO, have been successfully used as catalysts for the synthesis of benzenesulfonamide derivatives through the ring-opening of aziridines researchgate.net. The synergistic interaction between the graphene support and the metallic nanoparticles can enhance catalytic activity and stability researchgate.net. The synthesis of these nanohybrids often involves hydrothermal methods researchgate.net.

| Graphene-Based Nanohybrid | Application | Key Features | Reference |

| Graphene oxide–sulfonamide nanoconjugates | Materials Science | Covalent functionalization | google.com |

| Magnetically retrievable graphene-based nanohybrid (CoFe@rGO) | Heterogeneous Catalysis (Aziridine ring-opening) | Magnetically separable, reusable, solvent-free conditions | researchgate.net |

This table summarizes the use of graphene-based nanohybrids in the context of benzenesulfonamide chemistry.

Organocatalysis and Metal-Free Approaches (e.g., N-(Phenylsulfonyl)benzenesulfonamide)

In recent years, the field of synthetic organic chemistry has witnessed a significant shift towards the development of more sustainable and environmentally friendly methodologies. This has led to a surge in research on organocatalysis and metal-free synthetic routes, which offer alternatives to traditional metal-catalyzed reactions that can be associated with issues of toxicity, cost, and residual metal contamination in the final products. A noteworthy example in this context is the use of N-(Phenylsulfonyl)benzenesulfonamide as an organocatalyst.

N-(Phenylsulfonyl)benzenesulfonamide has emerged as an efficient, mild, and environmentally benign organocatalyst for various organic transformations. tandfonline.comarkat-usa.org Its utility has been demonstrated in the solvent-free, one-pot, three-component coupling of aldehydes, β-ketoesters/β-diketones, and urea/thiourea to synthesize 3,4-dihydropyrimidine-2(1H)-ones/thiones. tandfonline.com This method offers several advantages, including high yields, short reaction times, and a simple workup procedure, making it an attractive and economical alternative to conventional methods. tandfonline.com

The catalytic activity of N-(Phenylsulfonyl)benzenesulfonamide is attributed to its acidic nature, which facilitates the reaction without the need for hazardous Lewis acids. arkat-usa.org The catalyst has also been successfully employed in the synthesis of 2-aryl-4,5-diphenyl-1H-imidazoles via a solvent-free cyclo-condensation of various organic aldehydes, benzil, and ammonium (B1175870) acetate. arkat-usa.org This protocol is noted for its high yields, cost-effectiveness, and tolerance of a wide range of functional groups. arkat-usa.org The reaction is believed to proceed through the activation of the aldehyde by the organocatalyst, followed by a series of condensation and cyclization steps.

Beyond the specific use of N-(Phenylsulfonyl)benzenesulfonamide, a broader range of metal-free approaches for the synthesis of sulfonamides has been developed. These methods often focus on the direct formation of the S-N bond under mild conditions. For instance, a novel metal-free sulfonylation of arenes using N-fluorobenzenesulfonimide (NFSI) as a sulfonyl donor has been reported. rsc.org This acid-mediated reaction allows for the synthesis of diarylsulfones via the selective cleavage of S-N bonds. Another approach involves the use of an iodine-tert-butyl hydroperoxide (TBHP) system to promote the sulfonylation of amines with N-hydroxy sulfonamides through the oxidative cleavage of an S-N bond. rsc.org This method is advantageous due to its use of metal-free and cost-effective reagents in an eco-friendly solvent. rsc.org

Furthermore, transition-metal-free photocatalytic methods have been developed for the synthesis of acylsulfonamides. One such method utilizes an organic photocatalyst to facilitate the S-N coupling of sodium organosulfinates and hydroxamic acids. polyu.edu.hk This approach is notable for its mild reaction conditions and reliance on visible light as a sustainable energy source. The reaction is believed to proceed through the generation of singlet oxygen, which initiates the key bond-forming steps. polyu.edu.hk

The following table summarizes the key features of selected organocatalytic and metal-free approaches in the synthesis of benzenesulfonamide analogues.

| Catalyst/Reagent System | Reaction Type | Key Advantages |

| N-(Phenylsulfonyl)benzenesulfonamide | Biginelli Reaction | High yields, short reaction times, solvent-free, simple workup tandfonline.com |

| N-(Phenylsulfonyl)benzenesulfonamide | Imidazole Synthesis | High yields, cost-effective, tolerates various functional groups arkat-usa.org |

| N-Fluorobenzenesulfonimide (NFSI)/Acid | Sulfonylation of Arenes | Metal-free, efficient sulfonyl donor rsc.org |

| Iodine/TBHP | Sulfonylation of Amines | Metal-free, cost-effective reagents, eco-friendly solvent rsc.org |

| Organic Photocatalyst/Visible Light | Acylsulfonamide Synthesis | Transition-metal-free, mild conditions, sustainable polyu.edu.hk |

Optimization of Reaction Parameters and Yield Enhancement

The optimization of reaction parameters is a critical aspect of synthetic chemistry, directly impacting the efficiency, cost-effectiveness, and environmental footprint of a chemical process. For the synthesis of benzenesulfonamide and its derivatives, extensive research has been conducted to identify the optimal conditions for maximizing product yield and purity. Key parameters that are frequently investigated include the choice of catalyst, solvent, temperature, and reaction time.

In the synthesis of sulfonamides, the choice of catalyst plays a pivotal role. For instance, in a study on the synthesis of calixresorcarenes using a magnetic poly triazine-benzene sulfonamide-SO3H nanocatalyst, it was found that the reaction did not proceed in the absence of the catalyst. rsc.org The catalyst loading was also optimized, with the best yield being achieved at a specific concentration, beyond which no further improvement was observed. rsc.org Similarly, in the copper and visible light-induced S(O)2-N coupling of phenylsulfinic acid derivatives and aryl azides, various copper species were screened, with CuCN being identified as the optimal catalyst for achieving the highest yield. nih.govresearchgate.net

The selection of an appropriate solvent is another crucial factor. In some cases, solvent-free conditions have been found to be highly effective, leading to improved reaction efficiency and a more environmentally friendly process. rsc.org In other instances, a systematic screening of different solvents is necessary to identify the one that best facilitates the desired transformation. For example, in the aforementioned dual copper and visible light-catalyzed reaction, changing the solvent from DMF to CH3CN resulted in a significant increase in the product yield. nih.gov

The duration of the reaction is another parameter that is often optimized to ensure the complete conversion of starting materials to the desired product without unnecessary energy consumption or the potential for product degradation over extended periods.

Recent advancements in synthetic methodologies have also focused on developing high-yielding methods under mild conditions. The Sulfur-Phenolate Exchange (SuPhenEx) reaction, for example, offers a fast and efficient way to synthesize a wide range of sulfonamides at room temperature using 4-nitrophenyl benzylsulfonate as a starting material. acs.orgwur.nl This method often provides yields comparable to or higher than traditional methods, with the added benefits of shorter reaction times and no requirement for rigorous drying of the reaction medium. acs.orgwur.nl

The following interactive data table provides examples of how the optimization of reaction parameters has led to enhanced yields in the synthesis of benzenesulfonamide derivatives.

| Reaction Type | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Calixresorcarene Synthesis | Fe3O4@PTBSA-SO3H | Solvent-free | Room Temp | - | High | rsc.org |

| S(O)2-N Coupling | CuCN/Ir(ppy)3 | CH3CN | - | - | 91 | nih.gov |

| Sulfonamide Synthesis | NaDCC·2H2O | Water/EtOH/Glycerol | Room Temp | - | Good to Excellent | researchgate.net |

| Primary Sulfonamide Synthesis | - | - | -78 | - | Good to Excellent | |

| Biginelli Reaction | N-(Phenylsulfonyl)benzenesulfonamide | Solvent-free | - | Short | High | tandfonline.com |

Advanced Structural Elucidation and Spectroscopic Characterization of Benzenesulfonamide, Monosodium Salt Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of benzenesulfonamide (B165840) sodium salt systems. Analysis of ¹H, ¹³C, and, where applicable, ¹⁹F nuclei offers a comprehensive picture of the molecular architecture.

Proton (¹H) NMR Analysis

Proton NMR spectroscopy provides information on the chemical environment of hydrogen atoms within the molecule. For benzenesulfonamide sodium salt systems, the aromatic protons on the benzene (B151609) ring are of primary interest. Their chemical shifts are influenced by the electronic effects of the sulfonamide group and any other substituents present.

In studies of N-bromo-benzenesulphonamide sodium salts, the chemical shifts of aromatic protons have been calculated and compared to experimental values. researchgate.net For the unsubstituted sodium salt of N-bromobenzenesulphonamide, the aromatic protons appear at chemical shifts (δ) of 8.10 and 7.71 ppm. researchgate.net The shifts in these aromatic protons due to the -SO₂NaNBr group were determined by comparison with the standard benzene proton value of 7.27 ppm. researchgate.net In another study involving a more complex system, sodium (benzenesulfonyl)(trifluoromethanesulfonyl) imide, the aromatic protons were observed in acetone-d₆ as multiplets in the ranges of δ 7.93–7.90 ppm and δ 7.52–7.44 ppm. nih.gov

Table 1: Selected ¹H NMR Chemical Shifts for Benzenesulfonamide, Monosodium Salt Analogs

| Compound | Solvent | Chemical Shift (δ, ppm) | Multiplicity / Assignment | Reference |

|---|---|---|---|---|

| Sodium N-bromobenzenesulphonamide | D₂O | 8.10, 7.71 | Aromatic Protons | researchgate.net |

| Sodium (benzenesulfonyl)(trifluoromethanesulfonyl) imide | Acetone-d₆ | 7.93-7.90 | m, 2H, Aromatic | nih.gov |

| 7.52-7.44 | m, 3H, Aromatic | nih.gov | ||

| 4-Amino-benzenesulfonic acid monosodium salt | D₂O | 7.60, 6.85 | Aromatic Protons | chemicalbook.com |

This table presents data for closely related analogs to illustrate typical chemical shifts.

Carbon-13 (¹³C) NMR Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons in benzenesulfonamide sodium salt are particularly diagnostic. For sodium (benzenesulfonyl)(trifluoromethanesulfonyl) imide, the aromatic carbon signals were identified at δ 145.7, 130.9, 128.1, and 126.3 ppm in acetone-d₆. nih.gov The signals at 128.1 and 126.3 ppm were assigned to proton-bearing aromatic carbons (Carom-H), while the others were assigned to quaternary carbons (Carom). nih.gov Studies on N-bromoarylsulphonamide sodium salts have also involved the calculation and comparison of ¹³C chemical shifts with observed values, showing good agreement. researchgate.net

Table 2: Selected ¹³C NMR Chemical Shifts for this compound Analogs

| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment | Reference |

|---|---|---|---|---|

| Sodium (benzenesulfonyl)(trifluoromethanesulfonyl) imide | Acetone-d₆ | 145.7 | Carom | nih.gov |

| 130.9 | Carom | nih.gov | ||

| 128.1 | Carom-H | nih.gov | ||

| 126.3 | Carom-H | nih.gov | ||

| Benzenesulfonic acid sodium salt | D₂O | 145.3, 131.5, 129.4, 126.3 | Aromatic Carbons | spectrabase.com |

This table presents data for closely related analogs to illustrate typical chemical shifts.

Fluorine-19 (¹⁹F) NMR Analysis

For fluorinated derivatives of benzenesulfonamide sodium salt, ¹⁹F NMR is a powerful technique for structural confirmation. In the characterization of sodium (benzenesulfonyl)(trifluoromethanesulfonyl) imide, a novel salt developed for battery applications, ¹⁹F NMR was crucial. The analysis confirmed the successful synthesis of the final product, showing a characteristic singlet for the trifluoromethyl (-CF₃) group at a chemical shift of -79.26 ppm in acetone-d₆. nih.govresearchgate.net This peak was distinct from that of the starting material, potassium [(trifluoromethyl)sulfonyl]amide, which appeared at -80.41 ppm. nih.gov

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is highly effective for identifying the key functional groups in benzenesulfonamide sodium salt systems, particularly the sulfonyl group (SO₂). The SO₂ group gives rise to two characteristic strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations.

In studies of various N-substituted benzenesulfonamide sodium salts, these vibrations are consistently observed. For sodium salts of N-bromo-benzenesulphonamides, the asymmetric SO₂ stretching vibrations appear in the range of 1331–1317 cm⁻¹, while the symmetric SO₂ stretching vibrations are found between 1157–1139 cm⁻¹. researchgate.net Similarly, for N-chloro-benzenesulphonamide sodium salts, these bands are located in the ranges of 1388–1303 cm⁻¹ (asymmetric) and 1150–1132 cm⁻¹ (symmetric). znaturforsch.com Other characteristic vibrations include S-N stretching, which is observed between 926–833 cm⁻¹ for N-bromo derivatives. researchgate.net

Table 3: Characteristic FTIR Frequencies for this compound Analogs

| Compound Family | Asymmetric SO₂ Stretch (cm⁻¹) | Symmetric SO₂ Stretch (cm⁻¹) | S-N Stretch (cm⁻¹) | N-H Stretch (cm⁻¹) | Reference |

|---|---|---|---|---|---|

| Sodium Salts of N-Bromo-Benzenesulphonamides | 1331-1317 | 1157-1139 | 926-833 | 3298-3232 | researchgate.net |

| Sodium Salts of N-Chloro-Benzenesulphonamides | 1388-1303 | 1150-1132 | - | - | znaturforsch.com |

This table presents data for closely related analogs to illustrate typical vibrational frequencies.

Raman Spectroscopy (e.g., FT-Raman)

Raman spectroscopy provides complementary information to FTIR, particularly for symmetric vibrations and bonds involving heavier atoms. The application of FT-Raman has been demonstrated for the analysis of related sulfonamides. nih.gov Spectral features common to sulfonamides are typically located around 1595 cm⁻¹ and 1135 cm⁻¹. researchgate.net In studies of sulfathiazole (B1682510) and sulfamethoxazole (B1682508) in a basic aqueous solution (pH 12), intense Raman bands were observed that correspond to some of the most prominent bands in their solid-state spectra. rsc.orgresearchgate.net For example, bands around 1600 cm⁻¹, 1450 cm⁻¹, and 1127 cm⁻¹ are characteristic. rsc.org Surface-enhanced Raman scattering (SERS) has also been utilized to study benzenesulfonamide adsorbed on silver nanoparticles, demonstrating the technique's high sensitivity. researchgate.net

Table 4: Selected FT-Raman Bands for Related Sulfonamides

| Compound | Medium | Characteristic Raman Bands (cm⁻¹) | Reference |

|---|---|---|---|

| Sulfathiazole | Aqueous Solution | 1600, 1447, 1127, 835, 635 | rsc.org |

| Sulfamethoxazole | Aqueous Solution | 1600, 1463, 1126, 834 | rsc.org |

| General Sulfonamides | Solid | ~1595, ~1135 | researchgate.net |

This table presents data for related sulfonamides to illustrate the application and typical bands observed with Raman spectroscopy.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a pivotal analytical technique for the determination of the molecular weight and the study of fragmentation patterns of this compound. Various MS methods provide complementary information, crucial for the comprehensive structural elucidation of this compound.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV), leading to extensive fragmentation. libretexts.org While this can sometimes prevent the observation of the molecular ion peak for certain molecules, it provides a detailed fragmentation pattern that serves as a structural fingerprint. libretexts.org For benzenesulfonamide, the neutral form, the molecular ion peak is observed at m/z 157. researchgate.net

Due to the non-volatile nature of the sodium salt, direct analysis by EI-MS is challenging. The technique is more suited for the neutral benzenesulfonamide molecule (C₆H₇NO₂S), which has a molecular weight of 157.19 g/mol . nih.gov The fragmentation of benzenesulfonamide under EI conditions typically involves the loss of SO₂ to form an anilide anion at m/z 92. nist.gov Other characteristic fragments can also be observed, providing insights into the molecule's structure.

Table 1: Characteristic EI-MS Fragmentation of Benzenesulfonamide

| Fragment | m/z (amu) | Corresponding Neutral Loss |

| [C₆H₅SO₂NH₂]⁺ | 157 | - |

| [C₆H₅NH]⁻ | 92 | SO₂ |

This table represents the fragmentation of the neutral benzenesulfonamide molecule, which is more amenable to EI-MS than its sodium salt.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to several decimal places, allowing for the determination of the elemental composition of a molecule. bioanalysis-zone.com This capability is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. bioanalysis-zone.com For this compound (C₆H₆NNaO₂S), the theoretical exact mass is 180.00951892 Da. nih.gov

HRMS can be coupled with various ionization techniques, including electrospray ionization (ESI), which is more suitable for ionic compounds like this compound. The high mass accuracy of HRMS helps in the confident identification of the molecular ion and its fragments. nih.govresearchgate.net For instance, in the analysis of related sulfonamide compounds, HRMS has been instrumental in verifying molecular formulas by identifying the [M+H]⁺ ion. semanticscholar.org

Table 2: HRMS Data for this compound

| Ion | Theoretical Exact Mass (Da) |

| [C₆H₆NNaO₂S] | 180.00951892 nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. researchgate.net This is particularly useful for analyzing complex mixtures and for compounds that are not volatile enough for gas chromatography, such as this compound. researchgate.net

In LC-MS analysis of sulfonamides, reversed-phase columns are often employed for separation. researchgate.net The use of electrospray ionization (ESI) in either positive or negative mode allows for the sensitive detection of the ionic species. For benzenesulfonamide and its derivatives, LC-MS/MS methods have been developed for trace analysis in various matrices. shimadzu.comresearchgate.net The selection of precursor and product ions in multiple reaction monitoring (MRM) mode enhances the selectivity and sensitivity of the analysis. shimadzu.com The formation of sodium adducts is a common phenomenon in LC-MS, which can complicate spectra but also provide information about the presence of sodium in the molecule. nih.gov

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction techniques are indispensable for the unambiguous determination of the three-dimensional atomic arrangement in the solid state.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) provides the most detailed structural information, including bond lengths, bond angles, and crystal packing. uhu-ciqso.es To perform SC-XRD, a single crystal of sufficient quality and size is required. uhu-ciqso.es For benzenesulfonamide derivatives, SC-XRD studies have been crucial in establishing their definitive molecular structures. nih.govresearchgate.net These studies reveal the precise geometry of the sulfonamide group and the benzene ring, as well as the coordination environment of the sodium ion in the case of the salt. The crystal structure of a related compound, 4-amino-N-(2-pyrimidinyl)benzenesulfonamide, has been determined, highlighting the types of intermolecular interactions present. bohrium.com

Microscopic and Surface Analysis Techniques

The investigation of the surface morphology and topography of this compound, at a microscopic level is essential for a comprehensive understanding of its material properties. SEM and AFM are powerful analytical tools employed for this purpose, each offering unique advantages in characterizing the compound's surface.

Scanning Electron Microscopy (SEM)

At present, detailed research findings from Scanning Electron Microscopy (SEM) analysis specifically focused on this compound, are not extensively available in the public domain. However, based on the general principles of SEM analysis for crystalline organic salts, a hypothetical examination can be described.

An SEM analysis of this compound, would be expected to reveal the morphology and size distribution of its crystalline structures. The resulting micrographs would likely display the habit of the crystals, which could range from prismatic to tabular or acicular, depending on the crystallization conditions. The surface topography of the crystals, including the presence of any growth steps, defects, or agglomeration, would also be observable.

Hypothetical Data from SEM Analysis:

| Feature | Expected Observation |

| Crystal Morphology | Well-defined crystalline structures, potentially exhibiting specific geometric shapes. |

| Surface Texture | Smooth facets with the possibility of stepped growth patterns or surface irregularities. |

| Particle Size | A distribution of crystal sizes could be measured and analyzed. |

| Agglomeration | The extent to which individual crystals clump together could be assessed. |

It is important to note that the actual appearance under SEM would be highly dependent on the method of crystal preparation, including the solvent used, the rate of crystallization, and the presence of any impurities.

Atomic Force Microscopy (AFM)

Similar to SEM, specific studies employing Atomic Force Microscopy (AFM) for the direct surface analysis of this compound, are not readily found in current scientific literature. AFM would provide a higher-resolution, three-dimensional topographical map of the crystal surface, revealing nanoscale features that are not discernible with SEM.

An AFM analysis would be instrumental in quantifying the surface roughness of the this compound, crystals. It could also be used to identify and characterize nanoscale defects, such as dislocations or etch pits, which can significantly influence the material's properties. In a hydrated environment, AFM could potentially be used to observe dissolution or growth processes at the crystal surface in real-time.

Hypothetical Data from AFM Analysis:

| Parameter | Potential Measurement |

| Surface Roughness (Rq) | Quantitative value of the root-mean-square roughness of the crystal facets. |

| Step Heights | Measurement of the height of individual growth steps on the crystal surface. |

| Defect Density | Quantification of the number of surface defects per unit area. |

| 3D Topography | Detailed three-dimensional rendering of the crystal surface at the nanoscale. |

The insights gained from both SEM and AFM would be complementary, with SEM providing a broader overview of the crystal morphology and AFM offering detailed information about the nanoscale surface topography.

Reaction Kinetics and Mechanistic Investigations Involving Benzenesulfonamide, Monosodium Salt

Catalyzed Oxidation Reactions by Metal Complexes

Metal complexes are frequently employed as catalysts in oxidation reactions involving derivatives of benzenesulfonamide (B165840), monosodium salt, such as N-haloamines. These catalysts offer alternative reaction pathways with lower activation energies, thereby increasing the reaction rate.

The oxidation of L-glutamic acid by the sodium salt of N-chloro-4-methylbenzenesulfonamide (chloramine-T) in an alkaline medium, catalyzed by Osmium(VIII), has been a subject of mechanistic investigation. tandfonline.com Kinetic studies have shown that the reaction is first order with respect to both glutamic acid and chloramine-T. However, the reaction exhibits a fractional order dependence on the concentrations of both the alkali and the Os(VIII) catalyst. tandfonline.com The proposed mechanism involves the formation of a complex between the substrate, the oxidant, and the catalyst. tandfonline.com

| Reactant/Catalyst | Kinetic Order |

| Glutamic Acid | First |

| N-chloro-4-methylbenzenesulfonamide sodium salt | First |

| Osmium(VIII) | Fractional |

| Alkali | Fractional |

Table 1: Kinetic Orders in the Osmium(VIII) Catalyzed Oxidation of Glutamic Acid.

Ruthenium(III) has been demonstrated to be an effective catalyst for the oxidation of benzilic acid by sodium N-chlorobenzenesulphonamide (chloramine-B) in an aqueous perchloric acid medium. researchgate.net The kinetics of this reaction follow a rate law expressed as kobs = k′ [H+] [Ru(III)] [BA], indicating a dependence on the concentrations of the hydrogen ion, the Ruthenium(III) catalyst, and benzilic acid. researchgate.net The catalytic activity of Ru(III) facilitates the conversion of the hydroxy acid to a ketone through an irreversible process. researchgate.net

| Reactant/Catalyst | Role in Rate Law |

| Benzilic Acid | Directly Proportional |

| Sodium N-chlorobenzenesulphonamide | Pseudo-first order |

| Ruthenium(III) | Directly Proportional |

| H+ | Directly Proportional |

Table 2: Rate Law Dependencies in the Ruthenium(III) Catalyzed Oxidation of Benzilic Acid.

The oxidation of α-hydroxy acids, such as glycolic acid and lactic acid, by sodium N-bromobenzenesulfonamide (bromamine-B) can be catalyzed by Palladium(II) in hydrochloric acid solutions. tandfonline.com Kinetic studies of these reactions at 30 ± 0.1 °C revealed a first-order dependence on the concentrations of both bromamine-B and the Pd(II) catalyst. tandfonline.com The reaction also shows a fractional-order dependence on the concentration of hydrochloric acid, while the rate is independent of the concentration of the α-hydroxy acid. tandfonline.com

| Reactant/Catalyst | Kinetic Order |

| Sodium N-bromobenzenesulfonamide | First |

| Palladium(II) | First |

| α-Hydroxy Acids | Zero |

| Hydrochloric Acid | Fractional |

Table 3: Kinetic Orders in the Palladium(II) Catalyzed Oxidation of Alpha-Hydroxy Acids.

Kinetic Order and Rate Law Determination

The determination of the kinetic order and the corresponding rate law is fundamental to understanding the mechanism of a reaction. For oxidation reactions involving derivatives of benzenesulfonamide, monosodium salt, the rate laws are often complex, reflecting multi-step mechanisms.

In the Os(VIII)-catalyzed oxidation of glutamic acid, the reaction is first order in both the oxidant and the substrate, and fractional order in the catalyst and alkali. tandfonline.com For the Ru(III)-catalyzed oxidation of benzilic acid, the rate is dependent on the concentrations of the catalyst, the substrate, and the hydrogen ion. researchgate.net In the Pd(II)-catalyzed oxidation of α-hydroxy acids, the rate is first order in the oxidant and catalyst, fractional order in the acid medium, and zero order in the substrate. tandfonline.com

Studies on the oxidation of other substrates, such as dopamine (B1211576) and paracetamol, by sodium N-chlorobenzenesulphonamide have also been conducted. The oxidation of dopamine shows a first-order dependence on the oxidant, a fractional order in the substrate, and an inverse fractional order in the hydrogen ion concentration. niscpr.res.in Similarly, the oxidation of paracetamol is first order in the oxidant and fractional order in both the substrate and the hydrogen ion. ias.ac.in The oxidation of butacaine (B1662465) sulfate (B86663) exhibits first-order kinetics with respect to the oxidant and a fractional order dependence on the substrate, with the rate being independent of the hydrogen ion concentration. tsijournals.com

Influence of Reaction Medium and Environmental Factors on Reaction Rate

The medium in which a reaction occurs can significantly impact its rate. Factors such as ionic strength and dielectric constant can alter the stability of reactants and transition states, thereby influencing the reaction kinetics.

The effect of ionic strength on the rate of oxidation reactions involving benzenesulfonamide derivatives varies depending on the specific reaction system.

In several catalyzed oxidation reactions, changes in ionic strength have been observed to have no significant effect on the reaction rate. This is the case for the Pd(II)-catalyzed oxidation of α-hydroxy acids by sodium N-bromobenzenesulfonamide. tandfonline.com Similarly, the Os(VIII)-catalyzed oxidation of glutamic acid with N-chloro-4-methylbenzenesulfonamide sodium salt also shows no significant rate change with varying ionic strength. tandfonline.com The oxidation of dopamine, paracetamol, and butacaine sulfate by sodium N-chlorobenzenesulphonamide are further examples where the reaction rate is independent of the ionic strength of the medium. niscpr.res.inias.ac.intsijournals.com This lack of effect often suggests that non-ionic species are involved in the rate-determining step of the reaction. niscpr.res.in

Effects of Dielectric Constant

The dielectric constant (ε) of the solvent medium plays a crucial role in the kinetics of reactions involving benzenesulfonamide derivatives, influencing the stability of charged species in the transition state.

In the solvolysis of benzenesulfonyl chlorides, the reaction rate is sensitive to the solvent's ionizing power. For reactions proceeding through an S\textsubscript{N}1-type mechanism, an increase in the dielectric constant of the solvent generally leads to a significant acceleration of the reaction rate. spcmc.ac.in This is because a more polar solvent better stabilizes the forming carbocation and the leaving group in the transition state. spcmc.ac.in

For bimolecular reactions, such as the reaction of benzenesulfonyl chloride with anilines, a good correlation between the second-order rate constants and the relative permittivity of the solvent mixture (benzene/propan-2-ol) has been observed. epa.gov This indicates that the polarity of the solvent influences the energetics of the transition state. In some cases, a decrease in the dielectric constant of the medium has been found to increase the reaction rate, as seen in the oxidation of butacaine sulfate by sodium N-chlorobenzenesulfonamide in a methanol-water mixture. koreascience.kr This suggests that specific solvent-solute interactions can sometimes outweigh the bulk dielectric effect.

The effect of the solvent on reaction rates can be further analyzed using solvatochromic parameters. For instance, the correlation of rate data with Kamlet-Taft parameters (α, β, π*) for the reaction of benzenesulfonyl chloride with anilines suggests that both specific (hydrogen bonding) and non-specific (polarity/polarizability) solute-solvent interactions are influential. epa.gov

Temperature Dependence and Determination of Activation Parameters

The study of reaction rates at different temperatures allows for the determination of activation parameters, such as the enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and heat capacity of activation (ΔC\textsubscript{p}‡). These parameters provide valuable information about the transition state of a reaction.

For the solvolysis of a series of 4-X-benzenesulfonyl chlorides (where X = MeO, Me, Br, and NO\textsubscript{2}) in water, precise measurements of first-order rate constants over a temperature range of approximately 0 to 25 °C have been used to derive these pseudothermodynamic parameters. cdnsciencepub.comcdnsciencepub.com The high accuracy of the data even allowed for an estimation of the change in the heat capacity of activation with temperature (dΔC\textsubscript{p}‡/dT). cdnsciencepub.com The activation parameters for the reactions of 2-sulfobenzoic acid imide (saccharin) and benzenesulfonamide with 3-nitrobenzenesulfonyl chloride have also been determined, revealing activation barriers exceeding 50 kJ/mol. researchgate.net

The temperature dependence of the kinetic solvent isotope effect has also been investigated for the solvolysis of benzenesulfonyl chlorides, providing further detail on the transition state structure. cdnsciencepub.com

Table 1: Activation Parameters for the Solvolysis of 4-X-Benzenesulfonyl Chlorides in Water

| Substituent (X) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |

| MeO | 18.0 | -11.5 |

| Me | 17.5 | -12.0 |

| H | 17.0 | -13.0 |

| Br | 16.5 | -14.0 |

| NO\textsubscript{2} | 16.0 | -15.0 |

This table is generated based on the trends described in the referenced literature and should be considered illustrative.

Solvent Isotope Effects

The kinetic solvent isotope effect (KSIE), determined by comparing reaction rates in H\textsubscript{2}O and D\textsubscript{2}O (k\textsubscript{H₂O}/k\textsubscript{D₂O}), is a powerful tool for elucidating reaction mechanisms, particularly the role of the solvent in the rate-determining step.

For the hydrolysis of benzenesulfonyl chloride, the KSIE is approximately 1.57, a value significantly larger than that observed for the hydrolysis of alkyl halides (typically 1.2-1.3). cdnsciencepub.comnih.gov This has been interpreted as indicating a greater degree of S-O bond formation in the transition state for the sulfonyl chloride compared to C-O bond formation for the alkyl halide. cdnsciencepub.com The KSIE for a series of 4-X-benzenesulfonyl chlorides was found to vary systematically with the Hammett σ values of the substituent, further supporting the idea of significant nucleophilic interaction by the solvent in the transition state. cdnsciencepub.comcdnsciencepub.com

In the acid-catalyzed hydrolysis of sulfonamides, the KSIE can be indicative of the specific mechanism at play. For instance, in the hydrolysis of N,N'-diarylsulfamides, a KSIE value close to 1.0 is suggestive of an A2 mechanism (bimolecular), while a larger value (e.g., 1.6) points towards an A1 mechanism (unimolecular). researchgate.net The alkaline hydrolysis of β-sultams (cyclic sulfonamides) shows KSIE values that can be either less than or greater than unity (e.g., 0.60 for N-aryl-β-sultams and 1.55 for N-alkyl-β-sultams), which has been attributed to a change in the rate-limiting step from the formation to the breakdown of a trigonal bipyramidal intermediate. acs.orgresearchgate.netacs.org

Postulation and Validation of Reaction Mechanisms and Intermediates

The mechanism of nucleophilic substitution at the sulfonyl sulfur is a central theme in the study of benzenesulfonamide derivatives. The solvolysis of benzenesulfonyl chlorides is generally accepted to proceed via a bimolecular nucleophilic substitution (S\textsubscript{N}2-type) mechanism. cdnsciencepub.comnih.govmdpi.comkoreascience.kr This is in contrast to earlier proposals of a dissociative S\textsubscript{N}1-type mechanism. The transition state for this S\textsubscript{N}2 reaction is believed to be a trigonal bipyramidal structure. cdnsciencepub.comcdnsciencepub.com

The acid-catalyzed hydrolysis of benzenesulfonamides is also considered to follow a bimolecular pathway, specifically an S\textsubscript{N}2(S) mechanism. rug.nl This involves a rapid, reversible protonation of the nitrogen atom, followed by the rate-determining nucleophilic attack of a water molecule on the sulfonyl sulfur. rug.nl The alternative mechanism involving the formation of a sulfonylonium ion intermediate (an S\textsubscript{N}1-type pathway) is considered less likely for simple benzenesulfonamides. rug.nl

In the case of the alkaline hydrolysis of strained cyclic sulfonamides, such as β-sultams, there is evidence for a stepwise mechanism involving a trigonal bipyramidal intermediate (TBPI). acs.orgresearchgate.netacs.org The observation of a second-order dependence on hydroxide (B78521) ion concentration for some β-sultams supports the formation of this intermediate. acs.orgresearchgate.net

Table 2: Proposed Reaction Intermediates and Transition States

| Reaction | Proposed Intermediate/Transition State | Supporting Evidence |

| Solvolysis of Benzenesulfonyl Chloride | Trigonal Bipyramidal Transition State | Kinetic data, solvent isotope effects cdnsciencepub.comcdnsciencepub.com |

| Acid-Catalyzed Hydrolysis of Benzenesulfonamide | S\textsubscript{N}2(S) Transition State | Kinetic studies, substituent effects rug.nl |

| Alkaline Hydrolysis of β-Sultams | Trigonal Bipyramidal Intermediate (TBPI) | Second-order dependence on [OH⁻], solvent isotope effects acs.orgresearchgate.netacs.org |

Computational Chemistry and Theoretical Modeling of Benzenesulfonamide, Monosodium Salt Systems

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. rjb.ro It is instrumental in understanding how benzenesulfonamide (B165840) and its derivatives interact with biological targets like enzymes and receptors.

Molecular docking simulations are crucial for predicting the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), and the binding mode of a ligand within a protein's active site. For benzenesulfonamide derivatives, these studies have been widely applied to various targets, including carbonic anhydrases (CAs), which are zinc-containing metalloenzymes. nih.govmdpi.com

Studies have shown that benzenesulfonamide derivatives can exhibit strong binding affinities for different CA isoforms. For instance, a newly synthesized analogue of the potent inhibitor SLC-0111 demonstrated significant stability within the binding cavities of CA II and CA IX, with docking scores of -9.782 and -7.466 kcal/mol, respectively. mdpi.comsciforum.net Another study on a series of benzenesulfonamide derivatives targeting the human nerve growth factor receptor, TrkA, reported binding energies greater than -8.0 kcal/mol, indicating strong binding affinity. nih.gov Specifically, compounds AL106 and AL107 showed binding energies of -10.93 and -11.26 kcal/mol, respectively. nih.gov

Table 1: Predicted Binding Affinities of Benzenesulfonamide Derivatives against Various Targets

| Compound/Derivative Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| SLC-0111 Analogue | Carbonic Anhydrase II | -9.782 | mdpi.comsciforum.net |

| SLC-0111 Analogue | Carbonic Anhydrase IX | -7.466 | mdpi.comsciforum.net |

| Benzenesulfonamide-based imines (Compounds 5-8) | DNA (minor groove) | -8.45 to -8.76 | tandfonline.com |

| N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide derivatives (AL106, AL107) | Tyrosine Kinase TrkA | -10.93, -11.26 | nih.gov |

| Triazole benzenesulfonamide derivative (Compound 27) | Human Carbonic Anhydrase IX | -9.2 | rsc.org |

A critical outcome of molecular docking is the identification of key amino acid residues that form crucial interactions with the ligand. For benzenesulfonamide derivatives binding to carbonic anhydrases, the sulfonamide moiety's interaction with the Zn²⁺ ion is a primary anchoring point. Beyond this, hydrogen bonds and hydrophobic interactions with specific residues are vital for stabilizing the ligand-protein complex.

In the case of carbonic anhydrase inhibitors, residues such as Thr199 and Gln92 are frequently involved in hydrogen bonding with the sulfonamide group. mdpi.comsciforum.netrsc.orgresearchgate.net For example, docking studies of an SLC-0111 analogue in CA II and CA IX revealed hydrogen bonding with Thr199 as essential for inhibition. mdpi.comsciforum.net In another study, interactions with Gln92, Thr200, Asn66, and His68 were noted for designed triazole benzenesulfonamide derivatives. rsc.org When targeting DNA, the oxygen atoms of the sulfonamide group have been shown to form strong hydrogen bonds with nucleotides like DG10 and DG16. tandfonline.com

Hydrophobic interactions also play a significant role. The phenyl ring of the benzenesulfonamide can form van der Waals and π-π stacking interactions with aromatic and aliphatic residues in the binding pocket, such as Phe131 and His94 in CA IX. sciforum.netnih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide a detailed understanding of the electronic properties of a molecule, which are fundamental to its reactivity and interactions.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. scientific.nettandfonline.com By employing functionals like B3LYP with basis sets such as 6-31G(d,p), researchers can accurately predict molecular geometries, including bond lengths and angles, and simulate vibrational spectra (e.g., FTIR and Raman). scientific.netnih.govresearchgate.net

For various benzenesulfonamide derivatives, DFT calculations have successfully reproduced experimental structural parameters obtained from X-ray crystallography. scientific.netnih.govnih.gov These calculations confirm the geometry of the sulfonamide group and the orientation of the phenyl ring. Furthermore, the predicted vibrational frequencies from DFT calculations show good agreement with experimental IR spectra, aiding in the assignment of characteristic vibrational modes. scientific.netnih.gov Such studies have been performed on compounds like 4-methyl-N-(2-methylphenyl) benzene (B151609) sulfonamide and 4-methyl-N-(3-nitrophenyl)benzene sulfonamide. scientific.netnih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. scientific.netresearchgate.net

For benzenesulfonamide derivatives, HOMO-LUMO analysis, typically performed using DFT, reveals that charge transfer occurs within the molecule. scientific.netnih.govnih.gov The HOMO is often located on the phenyl ring and the nitrogen atom of the sulfonamide group, while the LUMO may be distributed over the sulfonyl group and the phenyl ring. A smaller HOMO-LUMO gap suggests higher reactivity. For example, in 4-methyl-N-(2-methylphenyl) benzene sulfonamide, the calculated HOMO and LUMO energies indicate that intramolecular charge transfer is possible. scientific.netresearchgate.net

Table 2: Calculated HOMO-LUMO Energies for Benzenesulfonamide Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| 4-methyl-N-(2-methylphenyl) benzene sulfonamide | -6.125 | -1.157 | 4.968 | researchgate.net |

| 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide | Data not specified | Data not specified | Charge transfer occurs | nih.gov |

| 4-methyl-N-(3-nitrophenyl)benzene sulfonamide | Data not specified | Data not specified | Charge transfer occurs | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool in drug design that aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govsums.ac.ir These models use molecular descriptors—numerical representations of chemical and physical properties—to predict the activity of new, unsynthesized compounds. nih.gov

For benzenesulfonamide derivatives, QSAR models have been successfully developed for various biological activities, including inhibition of carbonic anhydrase and antidiabetic effects. nih.govmedwinpublishers.comscispace.com These models often employ a range of descriptors, including topological, geometrical, electronic, and quantum-mechanical parameters. nih.govsums.ac.ir

For instance, a QSAR study on 38 sulfonamide Schiff base inhibitors of carbonic anhydrase II used twelve different molecular descriptors to establish a linear regression model with high predictive power. nih.gov Another study on 47 sulfonamide derivatives as antidiabetic agents reported a highly significant five-parametric model with a squared correlation coefficient (R²) of 0.9897. medwinpublishers.combohrium.com These models help identify which molecular properties are most influential for a given biological activity, thereby guiding the design of more potent analogues. sums.ac.irscispace.com The success of QSAR models underscores the principle that the biological activity of benzenesulfonamide derivatives is intrinsically linked to their molecular structure and physicochemical properties. nih.govresearchgate.net

Analysis of Crystal Packing and Intermolecular Interactions

The crystal packing of an ionic compound like benzenesulfonamide, monosodium salt, is expected to be dominated by strong electrostatic interactions between the sodium cation (Na⁺) and the negatively charged sulfonamide group (-SO₂N⁻-). These would be supplemented by weaker interactions such as hydrogen bonds and van der Waals forces involving the phenyl ring.

For this compound, a hypothetical Hirshfeld analysis would likely reveal:

Dominant O···Na and N···Na contacts: Reflecting the strong ionic bonds.

Significant H···O contacts: Indicating hydrogen bonds between the phenyl hydrogens and the sulfonyl oxygens of adjacent anions.

H···H and C···H contacts: Representing the contribution of van der Waals forces.

The precise percentages of these interactions, which are critical for a complete understanding, remain undetermined without a specific crystallographic and computational study. Research on various benzenesulfonamide derivatives shows a wide range of contact contributions depending on the substituents. For example, in some derivatives, H···H contacts can account for over 40% of the surface, while in others, interactions involving heteroatoms (O, N, Cl) play a more significant role. nih.govnih.gov

Energy framework analysis complements Hirshfeld surfaces by calculating the pairwise interaction energies between molecules in the crystal and visualizing them as a network. rsc.orgrasayanjournal.co.in This method helps to understand the energetic landscape of the crystal, highlighting the most significant stabilizing interactions and their directional anisotropy. The frameworks are typically separated into electrostatic, dispersion, and total energy components, represented by cylinders connecting molecular centroids, where the cylinder radius is proportional to the interaction strength. rasayanjournal.co.inmdpi.comresearchgate.net

For this compound, the energy framework would be expected to show:

A dominant electrostatic framework: With large-radius cylinders indicating the strong attractive forces between the Na⁺ ions and the sulfonamide anions.

A secondary dispersion framework: Representing the weaker, but cumulatively important, van der Waals interactions between the aromatic rings.

The topology of these frameworks is key to understanding the mechanical properties of the crystal. rsc.org However, without dedicated computational studies on this compound, the specific interaction energies and the resulting framework architecture cannot be detailed. Studies on other sulfonamides and organic salts confirm that electrostatic energies are typically dominant in structures with formal charges. rasayanjournal.co.inresearchgate.net

Applications of Benzenesulfonamide, Monosodium Salt in Materials Science and Industrial Processes

Benzenesulfonamide (B165840), monosodium salt, and its derivatives are gaining attention in materials science for their versatile properties. These compounds are being explored in specialized applications, ranging from protecting metallic assets from degradation to enabling next-generation energy storage technologies. This article details the role of this chemical compound in corrosion inhibition and as a key component in advanced battery systems, focusing on the underlying scientific principles and performance metrics.

Chemical Stability, Degradation Pathways, and Environmental Implications of Benzenesulfonamide, Monosodium Salt

The stability and degradation of benzenesulfonamide (B165840) and its salts are critical for understanding their environmental impact and behavior. Research into these aspects reveals specific pathways of decomposition under various conditions.

Conclusion and Future Research Directions

Synthesis and Characterization Advancements

The synthesis of benzenesulfonamide (B165840), monosodium salt, has been achieved through various established chemical pathways. A common method involves the treatment of benzenesulfonamide with a sodium base, such as sodium bicarbonate in an appropriate solvent like methanol, to yield the corresponding sodium salt. acs.org Another approach includes the paired electrochemical reduction of p-dinitrobenzene in the presence of arylsulfinic acids, which can produce the sodium salt under ambient conditions. vulcanchem.com Furthermore, processes have been developed where a suspension of a precursor like 2-(3-oxobutyl)benzenesulfonic acid sodium salt is utilized in subsequent reactions to form related sulfonamide structures. google.com

Advancements in synthesis are geared towards more efficient, environmentally benign, and cost-effective methods. Future research could focus on the development of catalytic systems for the direct and selective synthesis of benzenesulfonamide, monosodium salt, from readily available starting materials, minimizing waste and energy consumption. The exploration of flow chemistry and microwave-assisted synthesis could also offer significant advantages in terms of reaction time and scalability.

Characterization of this compound, relies on a suite of analytical techniques. Spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for confirming the molecular structure. vulcanchem.comnih.gov Mass spectrometry is employed to determine the molecular weight and fragmentation patterns. ijirset.comresearchgate.net X-ray crystallography provides definitive information on the solid-state structure, including bond lengths and angles. vulcanchem.com

Future advancements in characterization could involve the use of more sophisticated techniques to probe the compound's properties in greater detail. Solid-state NMR, for instance, could provide further insights into the crystal packing and polymorphism of the sodium salt. Advanced mass spectrometry techniques could be used for more detailed fragmentation studies, aiding in the identification of potential metabolites or degradation products.

| Property | Value | Source |

| Molecular Weight | 180.18 g/mol | vulcanchem.com |

| Molecular Formula | C₆H₆NNaO₂S | vulcanchem.com |

| Boiling Point | 315.5°C at 760 mmHg | vulcanchem.com |

| Flash Point | 144.6°C | vulcanchem.com |

| Polar Surface Area | 68.54 Ų | vulcanchem.com |

| LogP (Partition Coefficient) | 2.115 | vulcanchem.com |

Mechanistic Understanding and Theoretical Insights

The mechanistic understanding of reactions involving benzenesulfonamide and its sodium salt derivatives often revolves around their role as oxidants or their participation in substitution reactions. For instance, the kinetics and mechanism of oxidation reactions using related N-halobenzenesulfonamides have been studied, revealing details about the reactive species and the rate-determining steps. ijirset.comzenodo.orgias.ac.in These studies often indicate the involvement of non-ionic species in the rate-determining step, as evidenced by the negligible effect of ionic strength on the reaction rate. ijirset.comias.ac.in The addition of the reduction product, benzenesulfonamide, has been shown to have no significant effect on the rate in some oxidation reactions, suggesting it is not involved in a pre-equilibrium step. ijirset.comzenodo.org

Theoretical insights, often gained through computational chemistry, complement experimental findings. Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model the electronic structure, reactivity, and spectroscopic properties of benzenesulfonamide and its sodium salt. sdu.dkresearchgate.net These studies can help in understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence the compound's physical and chemical properties. nih.govsdu.dk For example, theoretical studies have been used to analyze the interaction energy between the benzenesulfonamide moiety and aromatic rings, providing insights into through-space interactions. sdu.dk

Future research in this area should aim to bridge the gap between studies on related compounds and the specific mechanistic behavior of this compound. Detailed kinetic and mechanistic investigations of its reactions in various solvent systems would be valuable. Advanced computational modeling could be employed to predict reaction pathways, transition states, and the influence of the sodium cation on the reactivity of the sulfonamide group.

Emerging Applications in Materials Science and Chemical Biology

While the primary applications of many sulfonamide derivatives lie in the pharmaceutical sector, there are emerging areas of interest for this compound, in materials science and chemical biology. In materials science, the ionic nature of the sodium salt and the presence of the aromatic ring and sulfonamide group offer potential for the design of new materials. For instance, a novel sodium salt, sodium (benzenesulfonyl)(trifluoromethanesulfonyl) imide, has been developed for all-solid-state sodium metal batteries, showcasing the potential of benzenesulfonamide-based structures in energy storage. nih.govresearchgate.net The π-π stacking interactions of the benzene (B151609) rings can be utilized to create self-assembling systems and functional organic materials. nih.gov

In the realm of chemical biology, benzenesulfonamide derivatives serve as scaffolds for the design of enzyme inhibitors. nih.govnih.govresearchgate.net The sulfonamide moiety is a key pharmacophore that can target various enzymes. nih.gov While specific studies on this compound, in this context are limited, its structural similarity to active compounds suggests its potential as a starting point for the development of new probes or modulators of biological processes. For example, benzenesulfonamide derivatives have been investigated as inhibitors of carbonic anhydrases, which are involved in various physiological and pathological processes. nih.govrsc.org

Future research should explore the incorporation of this compound, into polymers or metal-organic frameworks to create novel functional materials with tailored electronic, optical, or catalytic properties. In chemical biology, the synthesis and screening of libraries based on the this compound, scaffold could lead to the discovery of new bioactive molecules. The use of this compound as a fragment in drug discovery programs could also be a fruitful area of investigation.

Future Methodological Developments and Interdisciplinary Research Opportunities

Future methodological developments for the study and application of this compound, will likely be driven by advances in high-throughput screening, computational chemistry, and materials characterization. The development of new analytical techniques for the rapid and sensitive detection of the compound and its interaction partners will be crucial for advancing its use in various fields.

Interdisciplinary research will be key to unlocking the full potential of this compound. Collaborations between synthetic chemists, materials scientists, computational chemists, and chemical biologists will be essential. For example, the design of new energy storage materials based on this salt will require expertise in both organic synthesis and electrochemistry. nih.govresearchgate.net Similarly, the development of new therapeutic agents will necessitate a close collaboration between medicinal chemists and biologists to understand the structure-activity relationships and the mechanism of action. nih.govemerginginvestigators.org

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of benzenesulfonamide monosodium salt critical for experimental design?

- Answer: Key properties include molecular weight (332.31 g/mol for CAS 1037-50-9 ), melting point (268°C ), solubility in polar solvents like water and DMSO , and storage requirements (2–8°C ). These parameters guide formulation stability, solvent selection, and handling protocols. For example, solubility in water facilitates biological assays, while low-temperature storage prevents degradation.

Q. How can researchers synthesize benzenesulfonamide monosodium salt with high purity?

- Answer: Synthesis typically involves sulfonation of benzene derivatives followed by amidation and sodium salt formation. Reaction optimization includes controlling stoichiometry (e.g., sodium hydroxide in prop-2-yn-1-amine coupling ) and purification via recrystallization or column chromatography . Monitoring pH during neutralization steps ensures salt stability.

Q. Which analytical techniques are most effective for structural characterization?

- Answer: Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) confirm molecular structure, while High-Performance Liquid Chromatography (HPLC) assesses purity. Canonical SMILES and InChI codes (e.g.,

C6H2Br2NNaO4Sfor spin-trap derivatives ) provide digital validation. X-ray crystallography may resolve complex conformations .

Q. How does solubility in organic vs. aqueous solvents influence its application in biological assays?

- Answer: Solubility in water (e.g., CAS 127-58-2 ) enables direct use in cell culture media, whereas DMSO compatibility supports stock solutions for dose-response studies. Co-solvents like ethanol or acetone (1:1 ratio ) enhance solubility in hydrophobic matrices.

Advanced Research Questions

Q. What methodologies resolve contradictions in stability data under varying pH conditions?

- Answer: Accelerated stability studies using potentiometric pH titration (ISO 4316 ) identify degradation thresholds. For example, buffering at pH 7–9 minimizes hydrolysis of sulfonamide groups. Conflicting data may arise from impurities; thus, HPLC-MS monitors degradation products .

Q. How is benzenesulfonamide monosodium salt employed as a spin trap in electron paramagnetic resonance (EPR) studies?

- Answer: Its nitroso derivatives (e.g., CAS 78824-09-6 ) trap C-centered radicals and nitric oxide, forming stable adducts detectable via EPR. Methodology includes incubating the compound with radical-generating systems (e.g., Fenton reactions) and quantifying signal intensity against calibration curves.

Q. What strategies mitigate interference from byproducts during synthesis?

- Answer: Byproducts like unreacted sulfonic acids are minimized via stepwise coupling (e.g., azide-alkyne cycloaddition ). Solid-phase extraction (SPE) or ion-exchange chromatography isolates the monosodium salt from di-sodium or acidic impurities .

Q. How does structural modification (e.g., substituent groups) alter reactivity in nucleophilic substitutions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.